Orientanol A
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Overview
Description
Orientanol A is a natural product derived from the plant Erythrina arborescens
Biochemical Analysis
Biochemical Properties
Orientanol A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in gene expression that promote anti-inflammatory responses . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It also acts as an enzyme inhibitor, blocking the activity of enzymes such as COX and LOX, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects in in vitro and in vivo models . The stability and degradation of this compound can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the importance of this compound in regulating metabolic processes within cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Chemical Reactions Analysis
Orientanol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Orientanol A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and for the synthesis of other flavonoids.
Biology: this compound exhibits antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Research indicates that this compound has anticancer, antioxidant, anti-inflammatory, and apoptosis-inducing properties.
Industry: this compound is used in the development of bioengineering materials and in material science applications.
Mechanism of Action
The mechanism of action of Orientanol A involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress .
Comparison with Similar Compounds
Orientanol A can be compared with other similar compounds, such as:
Erycristagallin: Another isoflavonoid isolated from Erythrina variegata, known for its high antibacterial activity against MRSA.
Orientanol B: A closely related compound with similar biological activities.
Isobavachin: A prenylflavanone dimer isolated from Erythrina sigmoidea, known for its biological activities.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMBVPWOVPEPJ-HFSMHLIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.